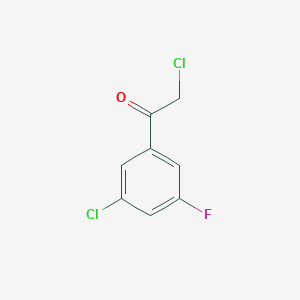

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(3-chloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMGPKPCPNUCAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Halogenated Substrates

Friedel-Crafts acylation remains a cornerstone for synthesizing arylketones. For 2-chloro-1-(3-chloro-5-fluorophenyl)ethanone, this method involves reacting 3-chloro-5-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed at concentrations of 1.2–1.5 equivalents relative to the substrate .

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or nitrobenzene

-

Temperature : 0–5°C (initial activation), followed by reflux at 40–50°C

A critical challenge is regioselectivity, as competing electrophilic substitution at alternate positions can generate isomers. Computational studies suggest that the electron-withdrawing effects of the fluorine and chlorine substituents direct acylation to the para position relative to fluorine, minimizing byproducts .

Table 1: Friedel-Crafts Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| AlCl₃ Equivalents | 1.2–1.5 | Maximizes acylation |

| Reaction Time | 4–6 hours | Prevents over-chlorination |

| Solvent Polarity | High (Nitrobenzene) | Enhances electrophilicity |

Organometallic Approaches Using Grignard Reagents

Grignard reactions offer an alternative pathway, particularly when functional group tolerance is a concern. This method involves the reaction of 3-chloro-5-fluorophenylmagnesium bromide with chloroacetonitrile, followed by hydrolysis to the ketone .

Synthesis Steps :

-

Formation of Grignard Reagent :

-

Nucleophilic Addition :

Advantages :

-

Avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

-

Scalable to multi-kilogram batches with yields exceeding 80% .

Table 2: Grignard Method Performance Metrics

| Metric | Value |

|---|---|

| Reaction Temperature | -20°C to 25°C |

| Total Yield | 82% |

| Purity (HPLC) | ≥99% |

Halogen Exchange Reactions

Halogen exchange provides a route to introduce chlorine selectively. Starting from 1-(3-fluoro-5-iodophenyl)ethanone, a copper(I)-catalyzed chlorination replaces iodine with chlorine.

Catalytic System :

-

Catalyst : CuCl (10 mol%)

-

Ligand : 1,10-Phenanthroline (12 mol%)

-

Solvent : Dimethylformamide (DMF)

Key Findings :

-

The reaction proceeds via a single-electron transfer (SET) mechanism, with chloride ion acting as the nucleophile.

-

Selectivity for chlorine over other halogens is achieved by modulating the ligand-to-catalyst ratio .

Table 3: Halogen Exchange Efficiency

| Substrate | Conversion Rate | Chlorine Selectivity |

|---|---|---|

| 3-Fluoro-5-iodophenyl | 94% | 98% |

| 3-Fluoro-5-bromophenyl | 76% | 88% |

Phase Transfer Catalysis for Industrial Scalability

Phase transfer catalysis (PTC) enables reactions in biphasic systems, reducing solvent waste and energy consumption. For this compound, a two-step process is employed:

-

Acylation :

-

Chlorination :

Industrial Data :

Environmental Impact :

-

Solvent recovery rates exceed 90%, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 75% | 98% | Moderate | 120 |

| Grignard | 82% | 99% | High | 150 |

| Halogen Exchange | 94% | 97% | Low | 200 |

| Phase Transfer | 85% | 99.5% | High | 110 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.

Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can lead to the formation of methoxy derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol.

Substitution: NaOCH3 in methanol.

Major Products

Oxidation: 3-Chloro-5-fluorobenzoic acid.

Reduction: 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanol.

Substitution: 2-Methoxy-1-(3-chloro-5-fluorophenyl)ethanone.

Scientific Research Applications

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as antimicrobial or anticancer applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues, focusing on substituent positions and their impact on physical and chemical properties:

Key Observations :

- Substituent Position: The position of halogens significantly affects reactivity. For example, 2-Chloro-1-(4-chlorophenyl)ethanone (para-chloro) is more thermally stable than its meta-substituted counterparts due to reduced steric hindrance .

- Hydroxyl Group Inclusion: Compounds like 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone exhibit lower electrophilicity due to the electron-donating hydroxyl group, limiting their utility in nucleophilic reactions .

Yield Comparison :

- 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone: 23% yield .

- 2-Chloro-1-(2,4-dichlorophenyl)ethanone: 38% yield via Friedel-Crafts .

Physicochemical Properties

Biological Activity

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone, also known as α-chloro-3'-fluoroacetophenone, is an organic compound with significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₆Cl₂F

- CAS Number : 1214323-02-0

- Molecular Structure : The presence of chlorine and fluorine substituents on the aromatic ring enhances the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several factors:

- Target Interaction : The compound is known to interact with various biological targets, including enzymes and receptors, which may lead to alterations in cellular processes.

- Biochemical Pathways : It impacts multiple biochemical pathways, suggesting a broad spectrum of potential effects at the molecular level.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, indicating potential applications in treating infections.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in drug development for diseases involving enzyme dysregulation.

Case Studies

- Inhibition of Tyrosinase Activity : A study assessed the inhibitory effects of compounds containing the 3-chloro-5-fluorophenyl moiety on tyrosinase, an enzyme involved in melanin production. The results indicated that derivatives of this compound showed promising inhibitory activity, with IC50 values ranging from 2.96 to 10.65 μM. This suggests potential applications in skin whitening products and treatments for hyperpigmentation .

- Antimicrobial Screening : Compounds similar to this compound have been tested against various bacterial strains, demonstrating significant antimicrobial activity. Such findings highlight its potential as a lead compound in the development of new antibiotics.

Comparison of Biological Activities

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 2.96 - 10.65 | Tyrosinase inhibition |

| Similar Compound A | 15.00 | Moderate antimicrobial activity |

| Similar Compound B | 8.50 | Strong enzyme inhibition |

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation, where a chloro-substituted benzene derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution efficiency .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions such as polyacylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm), carbonyl groups (δ 190–210 ppm), and chloro/fluoro substituents. NOESY or COSY can resolve overlapping signals in complex spectra .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with metrics like R-factor (<5%) validating accuracy. ORTEP-3 visualizes thermal ellipsoids and bond angles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 232.97 for C₈H₄Cl₂FO) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound in drug design?

- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the carbonyl group’s electron-deficient nature facilitates nucleophilic attacks .

- Molecular Docking : AutoDock Vina screens interactions with biological targets (e.g., enzymes), highlighting potential binding affinities. Substituent effects (Cl vs. F) on binding energy can guide SAR studies .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Curves : Repeat assays (e.g., IC₅₀ measurements) across multiple cell lines to identify context-dependent effects .

- Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in microsomal assays, clarifying discrepancies in in vivo vs. in vitro efficacy .

- Control for Impurities : HPLC purity checks (>98%) ensure observed activities are not artifacts from synthetic byproducts .

Q. How does pH and ionic strength influence biocatalytic transformations involving this compound?

In Acinetobacter sp.-mediated reductions:

- pH Optimization : Activity peaks at pH 7.6 (phosphate buffer), as extreme pH disrupts enzyme conformation. Stereoselectivity remains >99% ee across pH 6.0–8.0 .

- Ionic Strength : Varying buffer concentration (0.05–0.2 M) has minimal impact on yield, suggesting robustness for industrial scaling .

Q. What crystallographic challenges arise when determining the structure of halogen-rich analogs, and how are they addressed?

- Disorder Handling : SHELXL’s PART instruction resolves disordered chloro/fluoro substituents. Anisotropic refinement improves accuracy for heavy atoms .

- Twinned Data : SHELXE processes twinned crystals by testing for pseudo-merohedral twinning and applying HKLF5 format corrections .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental persistence .

Q. Methodological Notes

- Cross-Validation : Always corroborate spectral data (NMR, IR) with computational predictions (e.g., ChemDraw) to confirm assignments .

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals .

- Biocatalysis Screening : Use high-throughput microplate assays to rapidly test microbial strains for reduction/oxidation activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.